molecular formula C10H14N2S B12549538 2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile CAS No. 143586-83-8

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile

Cat. No.: B12549538
CAS No.: 143586-83-8
M. Wt: 194.30 g/mol
InChI Key: JOTNCZBXOVATHA-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile is a high-purity chemical intermediate designed for research and development applications, strictly for professional laboratory use. This compound belongs to the important class of 2-aminothiophene-3-carbonitriles, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery. These structures serve as versatile building blocks for the synthesis of a wide range of pharmacologically active molecules . The 2-aminothiophene core is a key structural motif found in compounds with a broad spectrum of biological activities. Research into analogous structures has demonstrated potential in areas such as anticancer and antitubercular agent development . Furthermore, the structural features of this compound make it a valuable precursor for constructing complex heterocyclic systems, including thieno[2,3-d]pyrimidines, which are of significant interest in pharmaceutical research . The presence of both amino and nitrile functional groups on the thiophene ring allows for diverse chemical modifications, enabling researchers to explore novel chemical space and develop new therapeutic candidates or functional materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

143586-83-8

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

2-amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile

InChI

InChI=1S/C10H14N2S/c1-6(2)4-8-7(3)13-10(12)9(8)5-11/h6H,4,12H2,1-3H3

InChI Key

JOTNCZBXOVATHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)N)C#N)CC(C)C

Origin of Product

United States

Preparation Methods

Mechanism and Conditions

  • Knoevenagel Condensation : The ketone reacts with cyanoacetamide to form an α,β-unsaturated intermediate.
  • Cyclization : Elemental sulfur facilitates thiophene ring closure, yielding the 2-amino-3-cyano scaffold.

Example Protocol (adapted from):

  • Reactants : Methyl isobutyl ketone (1.0 eq), cyanoacetamide (1.2 eq), sulfur (1.5 eq).
  • Base : NaHCO₃ (2.0 eq) in THF/H₂O (3:1).
  • Conditions : 60°C, 6–8 hours.
  • Yield : 70–75% after recrystallization (EtOH/acetone).

Key Advantages :

  • High regioselectivity for C4 isobutyl and C5 methyl groups.
  • Scalable with minimal by-products.

Friedel-Crafts Alkylation of Pre-formed Thiophene

This method involves alkylating 2-amino-5-methylthiophene-3-carbonitrile (PubChem CID: 689056) at C4 using isobutyl chloride or bromide under Friedel-Crafts conditions.

Reaction Optimization

  • Catalyst : AlCl₃ or solid phosphoric acid (from).
  • Solvent : Toluene or dichloromethane.
  • Temperature : 80–100°C, 12–24 hours.

Challenges :

  • The electron-withdrawing cyano and amino groups deactivate the thiophene ring, necessitating vigorous conditions.
  • Competing reactions at C3 or C5 may occur, requiring careful monitoring.

Yield : 50–60% (reported for analogous alkylations in).

Enaminonitrile Cyclization

Enaminonitriles, derived from β-ketonitriles and amines, can cyclize to form thiophenes. For this compound, 3-(2-methylpropyl)-4-cyano-3-penten-2-one is treated with ammonium sulfide to induce cyclization.

Procedure (based on):

  • Enaminonitrile Formation : React β-ketonitrile with NH₃ in EtOH.
  • Cyclization : Add Na₂S·9H₂O (1.2 eq) at 60°C for 3 hours.
  • Aromatization : Oxidize dihydrothiophene intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Yield : 65–70% after column chromatography.

Advantages :

  • Permits late-stage introduction of the isobutyl group.
  • Compatible with sensitive functional groups.

Cross-Coupling Strategies

Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers an alternative route. A boronic ester or acid at C4 can couple with isobutyl halides, though this method is less common for thiophenes.

Example :

  • Substrate : 4-Bromo-2-amino-5-methylthiophene-3-carbonitrile.
  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).
  • Conditions : DMF/H₂O (4:1), 90°C, 24 hours.

Yield : ~40% (extrapolated from similar reactions in).

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Gewald Reaction 70–75 High Excellent Moderate
Friedel-Crafts 50–60 Moderate Good Low
Enaminonitrile 65–70 High Moderate High
Cross-Coupling 40 Low Poor Very High

Research Findings and Challenges

  • Gewald Limitations : Steric hindrance from the isobutyl group can reduce yields in bulkier ketones.
  • Alkylation By-products : Friedel-Crafts reactions may produce C3- or C5-alkylated isomers, requiring HPLC purification.
  • Oxidation Sensitivity : The amino group necessitates inert atmospheres during enaminonitrile cyclization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The bioactivity and physicochemical properties of 2-aminothiophene derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Activities
2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile –CH₃ (C5), –CH₂CH(CH₃)₂ (C4) C₁₀H₁₃N₂S 193.29 N/A (Theoretical similarity)
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile –C₆H₃(F)(OCH₃) (C5) C₁₂H₁₀FN₂OS 264.28 Antimicrobial (Schiff bases)
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) Fused cyclohexene ring (C4–C7) C₉H₁₀N₂S 178.25 Antiproliferative (cancer)
2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile –C₆H₄CH₂CH₂CH₃ (C4) C₁₅H₁₆N₂S 256.37 N/A (Structural analogue)
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate –COOEt (C3), –C₆H₅ (C5) C₁₄H₁₄N₂O₂S 274.34 Synthetic intermediate
Key Observations:

Substituent Effects on Bioactivity :

  • The 3-fluoro-4-methoxyphenyl substituent in the compound from enhances antimicrobial activity when converted to Schiff bases .
  • The fused benzo ring in 6CN () confers anti-proliferative properties, likely due to increased planarity and interaction with cellular targets .
  • Bulky alkyl groups (e.g., 2-methylpropyl or propylphenyl) may improve lipid solubility, affecting membrane permeability .

Synthetic Flexibility :

  • The Gewald reaction allows modular substitution at C4 and C5, enabling diverse functionalization (e.g., aryl, alkyl, ester groups) .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Comparison
Compound LogP (Predicted) Solubility Notable Bioactivity Mechanism Insights
Target Compound ~2.8 (estimated) Low aqueous Unknown (Theoretical: anticancer) Potential kinase inhibition
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile 3.1 Moderate (DMSO) Antimicrobial (MIC: 8–32 µg/mL) Disrupts bacterial membranes
6CN 2.5 High (cyclodextrin complex) IC₅₀: 12 µM (HeLa cells) Cell cycle arrest (G2/M phase)
Key Findings:
  • Cyclodextrin Complexation : 6CN’s antiproliferative activity is enhanced when complexed with β-cyclodextrin, improving solubility and bioavailability .
  • Electron-Withdrawing Groups : The –CN group at C3 stabilizes the thiophene ring and may participate in hydrogen bonding with biological targets .

Challenges and Opportunities

  • Structural Modifications : Introducing polar groups (e.g., –OH, –COOH) could address the poor aqueous solubility of alkyl-substituted derivatives like the target compound.
  • Therapeutic Potential: The target compound’s isobutyl group may confer unique pharmacokinetic profiles, warranting in vivo studies.

Biological Activity

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile is a thiophene derivative that has garnered attention due to its diverse biological activities. This compound, identified by its CAS number 143586-83-8, exhibits potential therapeutic properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Common Name 2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile
CAS Number 143586-83-8
Molecular Formula C10H12N2S
Molecular Weight 194.297 g/mol

Structural Characteristics

The compound features a thiophene ring substituted with an amino group and a carbonitrile group, contributing to its unique chemical reactivity and biological properties. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study focusing on various thiophene compounds found that 2-amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile demonstrated notable inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Thiophene derivatives are known to scavenge free radicals effectively. In vitro assays have shown that 2-amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile can reduce oxidative stress markers, suggesting its utility in preventing oxidative damage in cells.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound exhibits anti-inflammatory effects. Studies have reported that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. This activity may be attributed to the modulation of signaling pathways involved in inflammation.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiophene derivatives against a panel of pathogens. The results showed that 2-amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile had an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Study 2: Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant capacity of the compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a significant dose-dependent scavenging effect on DPPH radicals, supporting its use as a natural antioxidant .

Study 3: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal explored the anti-inflammatory mechanisms of thiophene derivatives. The study found that treatment with 2-amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile led to a marked decrease in TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential for therapeutic applications in inflammatory diseases .

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